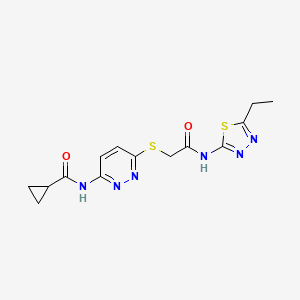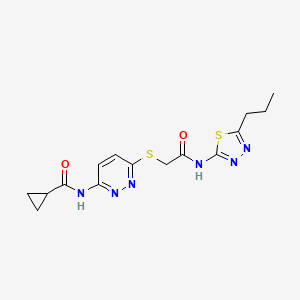
(4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Descripción general
Descripción
“(4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” is a chemical compound. It has been mentioned in the context of medicinal chemistry research, specifically as an acetylcholinesterase inhibitor . The compound is part of a series of N-substituted-(p-methoxy)pyridazin-3(2H)-derivatives .
Mecanismo De Acción
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity and thereby increasing acetylcholine levels . The compound with the best AChE activity was found to show competitive inhibition . Molecular docking studies have shown that the active group of the compound is indeed active in the hinge region of the AChE crystal structure .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is responsible for the transmission of signals in the nervous system. By inhibiting AChE and BChE, the compound increases the levels of acetylcholine, enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels, which can help improve cognitive functions in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . The compound’s interaction with AChE and BChE can also affect other processes regulated by these enzymes.
Direcciones Futuras
The future directions for research on “(4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” and similar compounds could involve further optimization of these compounds as potential lead compounds . Additionally, more comprehensive studies on their synthesis, molecular structure, mechanism of action, and safety could be beneficial.
Análisis Bioquímico
Biochemical Properties
(4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. By inhibiting acetylcholinesterase, this compound increases acetylcholine levels, which can enhance cognitive functions and potentially alleviate symptoms of neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine. This inhibition is competitive, meaning that the compound competes with acetylcholine for binding to the enzyme’s active site . Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing various cellular processes.
Propiedades
IUPAC Name |
[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-26-17-6-3-2-5-15(17)16-8-9-19(22-21-16)23-10-12-24(13-11-23)20(25)18-7-4-14-27-18/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJMZTRNBBTGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B3203360.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone](/img/structure/B3203364.png)
![1-({[5-(4-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B3203371.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B3203375.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B3203392.png)


![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3203405.png)
![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203413.png)



![N-(2-bromo-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3203454.png)
